molecular formula C7H9ClO B107436 1-Cyclohexenecarbonyl chloride CAS No. 36278-22-5

1-Cyclohexenecarbonyl chloride

Cat. No.: B107436
CAS No.: 36278-22-5
M. Wt: 144.6 g/mol
InChI Key: OXARPLABDJXAQJ-UHFFFAOYSA-N
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Description

1-Cyclohexenecarbonyl chloride is an organic compound with the molecular formula C₇H₉ClO. It is a colorless liquid with a pungent odor and is sensitive to air and humidity. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Safety and Hazards

1-Cyclohexenecarbonyl chloride is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Preparation Methods

1-Cyclohexenecarbonyl chloride can be synthesized through several methods:

Chemical Reactions Analysis

1-Cyclohexenecarbonyl chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Cyclohexenecarbonyl chloride can be compared with other acyl chlorides, such as:

  • Benzoyl Chloride

    • Benzoyl chloride is an aromatic acyl chloride, whereas this compound is an aliphatic acyl chloride with a cyclohexene ring.
    • Benzoyl chloride is more reactive due to the electron-withdrawing nature of the benzene ring.
  • Acetyl Chloride

    • Acetyl chloride is a simpler acyl chloride with a smaller molecular structure.
    • This compound has a more complex structure, which can lead to different reactivity and applications.
  • Cyclohexanecarbonyl Chloride

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various fields of study.

Properties

IUPAC Name

cyclohexene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXARPLABDJXAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189821
Record name 1-Cyclohexenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36278-22-5
Record name 1-Cyclohexenecarbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036278225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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